molecular formula C19H15FN2O4S B300625 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

货号 B300625
分子量: 386.4 g/mol
InChI 键: KXPUHRWHAODRNP-CXUHLZMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, also known as FFA4 agonist, is a potent and selective agonist of free fatty acid receptor 4 (FFA4). This compound has attracted a lot of attention in the scientific community due to its potential therapeutic applications.

作用机制

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist binds to 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, a G protein-coupled receptor that is expressed in various tissues including adipose tissue, pancreas, and immune cells. Upon binding, 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist activates the receptor and triggers downstream signaling pathways, leading to various physiological effects such as insulin secretion, glucose uptake, and anti-inflammatory effects.
Biochemical and physiological effects:
2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation. In addition, 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has also been shown to have anti-obesity effects and to reduce the risk of cardiovascular diseases.

实验室实验的优点和局限性

One of the major advantages of using 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist in lab experiments is its potency and selectivity towards 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide receptor. This allows for specific targeting of the receptor and reduces off-target effects. However, one of the limitations of using 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist is its solubility in aqueous solutions, which can affect its pharmacokinetic properties and bioavailability.

未来方向

There are several future directions for the research on 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist. One of the areas of interest is the development of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist as a potential therapeutic agent for diabetes, obesity, and inflammation. In addition, the role of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist in the treatment of cardiovascular diseases and cancer needs to be further investigated. Furthermore, the optimization of the pharmacokinetic properties of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist can improve its bioavailability and therapeutic efficacy.

合成方法

The synthesis of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist involves the use of various chemical reactions. The most common method for synthesizing this compound is the condensation of 2-(2-hydroxyphenoxy)acetic acid with 3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidine-5-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final product, 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist.

科学研究应用

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and inflammation. This compound has been shown to regulate glucose homeostasis, improve insulin sensitivity, and reduce inflammation in preclinical studies. In addition, 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has also been investigated for its potential role in the treatment of cardiovascular diseases and cancer.

属性

产品名称

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

分子式

C19H15FN2O4S

分子量

386.4 g/mol

IUPAC 名称

2-[2-[(E)-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C19H15FN2O4S/c20-14-7-3-1-6-13(14)10-22-18(24)16(27-19(22)25)9-12-5-2-4-8-15(12)26-11-17(21)23/h1-9H,10-11H2,(H2,21,23)/b16-9+

InChI 键

KXPUHRWHAODRNP-CXUHLZMHSA-N

手性 SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CC=C3OCC(=O)N)/SC2=O)F

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)SC2=O)F

规范 SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)SC2=O)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。